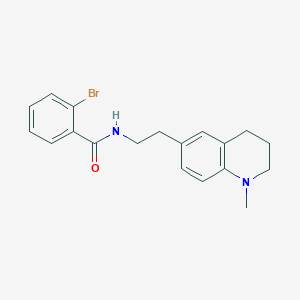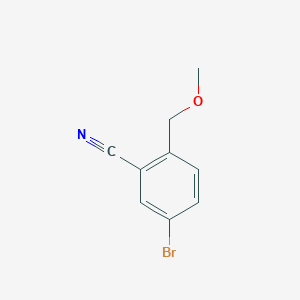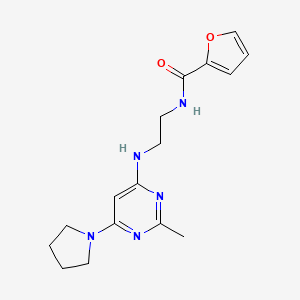
1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is mentioned in a patent application titled “METHODS FOR TREATING CANCER WITH RORGAMMA INHIBITORS” by THE REGENTS OF THE UNIVERSITY OF CALIFORNIA . The patent application discusses compositions, methods, and kits comprising one or more RORγ inhibitors, which are useful for treating various types of cancer, including prostate cancer, lung cancer, breast cancer, liver cancer, ovarian cancer, endometrial cancer, bladder cancer, colon cancer, lymphoma, and glioma .
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound 1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is part of a broader class of compounds known for their antibacterial properties. Research into similar naphthyridine derivatives has shown promising antibacterial activity against various bacterial strains. For instance, derivatives such as 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have demonstrated significant in vitro and in vivo antibacterial effectiveness, surpassing that of known antibiotics like enoxacin (Egawa et al., 1984). These studies suggest a potential for the targeted compound in antibacterial applications, given the structural similarities and the activity trends observed in the class.
Chemical Synthesis and Modification
The synthesis of naphthyridine derivatives, including those structurally related to 1-ethyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has been a subject of significant interest due to their pharmacological potentials. An efficient synthesis process for 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound with close resemblance, has been developed, showcasing the feasibility of large-scale production for such molecules (Sanchez & Rogowski, 1987). This synthesis pathway may offer insights into the production of the compound , highlighting the chemical versatility and the potential for structural modifications to enhance its biological activity.
Structural and Spectral Characterization
Research on naphthyridine derivatives extends to their structural and spectral characterization, providing essential insights into their chemical behavior and interaction mechanisms. Studies like those on ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate have contributed to understanding the molecular structure, crystallization patterns, and hydrogen bonding configurations, which are crucial for elucidating the activity and stability of these compounds (Dong & Quan, 2000). Such detailed characterizations are pivotal for advancing the application of the specific compound in scientific research, particularly in developing targeted antibacterial agents.
Photoluminescence Properties
The exploration of photoluminescence properties in naphthyridine derivatives opens up potential applications in material science and bioimaging. Coordination polymers based on similar compounds have shown significant photoluminescence, suggesting their utility in developing novel optical materials and sensors (Yu et al., 2006). The intrinsic luminescent properties of these molecules could be harnessed for bioimaging applications, providing a non-invasive means to track and study biological processes in real-time.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-ethyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-2-24-15-11(4-3-9-22-15)10-14(17(24)26)16(25)23-12-5-7-13(8-6-12)27-18(19,20)21/h3-10H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCWRGBENVQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2462094.png)



![Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2462100.png)



![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)
![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)